Chemical structure and molecular weight of Hemin (ferriprotoporphyrin IX chloride) min. 95
Chemical structure and molecular weight of Hemin (ferriprotoporphyrin IX chloride) min. 95
Hemin (Ferriprotoporphyrin IX Chloride) Min. 95%: Structural Dynamics, Analytical Validation, and Therapeutic Mechanisms
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly characterized, reproducible metalloporphyrins in preclinical drug development. Hemin (Ferriprotoporphyrin IX chloride) is a critical bioactive molecule utilized extensively as a Heme Oxygenase-1 (HO-1) inducer and a primary reagent in antimalarial drug screening[1][2]. This whitepaper provides an in-depth technical analysis of Hemin at a minimum purity of 95%, detailing its physicochemical architecture, self-validating analytical protocols, and its mechanistic pathways in pharmacology.
Physicochemical Profiling: The Architecture of Hemin
Hemin is the Iron (III) derivative of protoporphyrin IX[1]. Structurally, it consists of a highly conjugated porphyrin macrocycle that coordinates a central ferric iron (Fe³⁺), which is further ligated by an axial chloride ion[3]. This extensive delocalized π -electron system dictates both its distinct optical properties and its profound hydrophobicity.
The structural rigidity and planarity of the porphyrin ring cause strong intermolecular π−π stacking. Consequently, Hemin is entirely insoluble in water at a neutral pH, necessitating the use of aprotic solvents (like DMSO) or alkaline aqueous solutions to disrupt these interactions and achieve monomeric dispersion[3][4].
Table 1: Quantitative Physicochemical Data of Hemin
| Parameter | Value | Scientific Rationale / Significance |
| Chemical Name | Ferriprotoporphyrin IX chloride | Denotes the Fe(III) oxidation state and axial chloride ligand. |
| Molecular Formula | C₃₄H₃₂ClFeN₄O₄ | Defines the atomic composition including propionate side chains[3][5]. |
| Molecular Weight | 651.95 g/mol | Exact mass critical for mass spectrometry (ESI-MS) validation[1][5]. |
| Purity Specification | Min. 95% | The minimum threshold required to prevent artifactual data in in vitro assays[5]. |
| CAS Number | 16009-13-5 | Standardized chemical registry identification[1][5]. |
| Optical Signature | Soret Band at ~404 nm | Indicates an intact metalloporphyrin coordination environment[4]. |
Analytical Validation: Purity Verification (Min. 95%)
To ensure experimental integrity, researchers must treat every commercial batch of Hemin as a variable until proven otherwise. The following step-by-step methodology is a self-validating system designed to confirm the ≥95% purity threshold while simultaneously verifying the integrity of the Fe(III) center.
Protocol: HPLC and UV-Vis Validation of Hemin
Phase 1: Sample Solubilization
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Action: Weigh exactly 1.0 mg of Hemin and dissolve it in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.
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Causality: DMSO is strictly required because it effectively disrupts the hydrophobic π−π stacking of the porphyrin rings. Attempting to dissolve Hemin in standard aqueous buffers will result in micro-aggregates, leading to extreme peak broadening and inaccurate integration during chromatography.
Phase 2: Spectroscopic Validation (The "Self-Check" Step)
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Action: Dilute the DMSO stock 1:100 in 0.1 M potassium phosphate buffer (pH 7.4) and perform a UV-Vis scan from 300 nm to 700 nm[4].
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Causality: You must observe a sharp, distinct Soret band at approximately 404 nm[4]. If the peak is significantly blue-shifted or split, it indicates demetallation (loss of the iron center) or degradation. Do not proceed to HPLC if this optical signature fails.
Phase 3: Chromatographic Separation (HPLC)
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Column Selection: Use a C18 Reverse-Phase column (e.g., 5 µm, 4.6 mm × 150 mm).
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Mobile Phase: Gradient elution. Solvent A: LC-MS grade Water with 0.1% Formic Acid. Solvent B: Methanol or Acetonitrile.
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Gradient: Run from 30% B to 95% B over 25 minutes at a flow rate of 1.0 mL/min[4].
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Detection: Monitor via a diode array detector at 375 nm and 404 nm[4].
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Causality: The gradient from aqueous to highly organic (95% B) is mandatory to elute the intensely hydrophobic Hemin molecule. The addition of 0.1% Formic Acid is the critical variable here: it suppresses the ionization of Hemin's two propionate side chains, forcing the molecule into a single protonation state. This prevents chromatographic tailing and ensures a sharp, quantifiable peak. The main peak area must constitute ≥95% of the total integrated area to pass validation.
Pharmacological Mechanisms: The HO-1 Axis
In drug development, Hemin is primarily utilized as a potent, natural inducer of Heme Oxygenase-1 (HO-1)[1]. The causality of its therapeutic effect lies in its enzymatic catabolism. When Hemin enters the intracellular space, it upregulates HO-1 expression. HO-1 subsequently cleaves the porphyrin ring of Hemin, yielding three critical bioactive metabolites: biliverdin, carbon monoxide (CO), and labile ferrous iron (Fe²⁺)[6].
These metabolites act synergistically to mitigate oxidative stress. Specifically, biliverdin acts as a potent reactive oxygen species (ROS) scavenger, while CO acts as an anti-inflammatory signaling molecule. Together, they drive a phenotypic switch in macrophages, forcing them out of a pro-inflammatory (M1) state and polarizing them into an anti-inflammatory (M2) phenotype[6]. This mechanism is currently being leveraged to treat obesity-induced adipose tissue inflammation and other immune-mediated disorders[6].
Hemin-mediated HO-1 induction pathway and downstream anti-inflammatory macrophage polarization.
Antimalarial Drug Screening Applications
Beyond immunology, Hemin is a foundational reagent in parasitology. The malaria parasite Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme. To survive, the parasite crystallizes this heme into an inert polymer called hemozoin.
In the laboratory, researchers use Hemin (min. 95%) to synthetically recreate this process, reducing Hemin to heme and allowing it to dimerize into β -hematin (synthetic hemozoin)[2]. This assay is the gold standard for testing endoperoxide antimalarial drugs, such as artemisinin. Artemisinin relies on the iron center of heme for bioreductive activation, which subsequently generates radical species that alkylate the porphyrin ring and form lethal hematin-drug adducts, ultimately killing the parasite[2].
Sources
- 1. Hemin | [frontierspecialtychemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. eosmedchem.com [eosmedchem.com]
- 4. Alteration of the Regiospecificity of Human Heme Oxygenase-1 by Unseating of the Heme but not Disruption of the Distal Hydrogen Bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. strem.com [strem.com]
- 6. Induction of heme oxygenase-1 with hemin reduces obesity-induced adipose tissue inflammation via adipose macrophage phenotype switching - PubMed [pubmed.ncbi.nlm.nih.gov]
